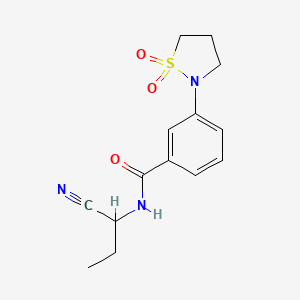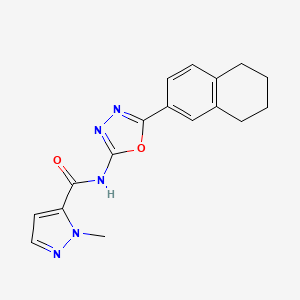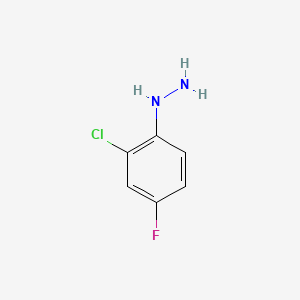
2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the 2nd and 5th positions, respectively, and a carbonyl chloride (C=OCl) group at the benzene ring. This compound is known for its utility in various chemical synthesis processes due to its reactive nature.
Synthetic Routes and Reaction Conditions:
From 2-Methoxy-5-(trifluoromethyl)aniline: The compound can be synthesized by first converting 2-Methoxy-5-(trifluoromethyl)aniline into its corresponding diazonium salt using nitrous acid (HNO₂) and hydrochloric acid (HCl). The diazonium salt is then reacted with chlorine (Cl₂) to produce the benzoyl chloride.
From 2-Methoxy-5-(trifluoromethyl)benzoic Acid: Another method involves the conversion of 2-Methoxy-5-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some modern production facilities use continuous flow reactors to streamline the synthesis process, allowing for more efficient production and easier scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions are prevalent, where the chlorine atom in the benzoyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and heat.
Reduction: LiAlH₄, ether solvent, and low temperatures.
Substitution: Various nucleophiles (e.g., water, alcohols, amines) and mild heating.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the development of biochemical probes and inhibitors for studying biological processes.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Methoxy-5-(trifluoromethyl)benzoyl chloride exerts its effects involves the electrophilic nature of the carbonyl chloride group, which makes it highly reactive towards nucleophiles. The compound typically reacts through nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon, leading to the formation of various products depending on the nucleophile used.
Molecular Targets and Pathways Involved:
Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of amides, esters, or other substituted products.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Comparación Con Compuestos Similares
2-Methoxy-5-(trifluoromethyl)aniline: This compound differs by having an amino group (-NH₂) instead of the carbonyl chloride group.
2-Methoxy-5-(trifluoromethyl)benzoic Acid: This compound has a carboxylic acid group (-COOH) instead of the carbonyl chloride group.
2-Methoxy-5-(trifluoromethyl)benzaldehyde: This compound has an aldehyde group (-CHO) instead of the carbonyl chloride group.
Uniqueness: 2-Methoxy-5-(trifluoromethyl)benzoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its electrophilic nature makes it particularly useful in synthetic chemistry, where it can be used to introduce various functional groups into organic molecules.
Propiedades
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOLZJRZSOMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)


![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)



![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)
